An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS 881415-27-6), a valuable and highly functionalized building block for organic synthesis. By leveraging its unique substitution pattern, researchers can access a diverse range of complex molecular architectures relevant to pharmaceutical and materials science. This document synthesizes available data, expert analysis of reactivity, and detailed experimental protocols based on analogous systems to empower researchers in their synthetic endeavors.
Compound Overview and Physicochemical Properties
2-Bromo-3-fluoro-6-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the presence of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group, in addition to the carboxylic acid moiety. This specific arrangement of a good leaving group (bromine), a modulator of electronic properties (fluorine), and a strong electron-wielding group (nitro) makes it a highly versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of 2-Bromo-3-fluoro-6-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 881415-27-6 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, room temperature | [1] |
| InChI Key | WHOTUUFDHGVXSG-UHFFFAOYSA-N | [1] |
Strategic Synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid.
Step-by-Step Synthetic Protocol (Analogous)
This protocol is adapted from the synthesis of related compounds and should be optimized for the specific target molecule[3][4].
Part A: Diazotization and Sandmeyer Reaction of 2-Amino-3-fluoro-6-nitrotoluene
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Diazotization: Dissolve 2-amino-3-fluoro-6-nitrotoluene in a solution of 48% hydrobromic acid. Cool the mixture to 0°C in an ice-salt bath.
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Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0°C.
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Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the CuBr solution.
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Allow the reaction to warm to room temperature and then heat to 80-100°C for 1-2 hours, or until nitrogen evolution ceases.
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Cool the reaction mixture and extract the product, 2-bromo-3-fluoro-6-nitrotoluene, with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part B: Oxidation of the Methyl Group
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Dissolve the purified 2-bromo-3-fluoro-6-nitrotoluene in a suitable solvent system, such as a mixture of pyridine and water.
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Heat the solution to reflux.
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Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.
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Continue refluxing until the purple color of the permanganate has disappeared.
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Cool the reaction mixture and filter to remove manganese dioxide.
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Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry to yield 2-Bromo-3-fluoro-6-nitrobenzoic acid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-3-fluoro-6-nitrobenzoic acid stems from its trifunctional nature, allowing for a variety of transformations. The key reaction modalities are Nucleophilic Aromatic Substitution (SNAr) at the bromine-bearing carbon and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and carboxylic acid groups. The bromine atom serves as an excellent leaving group in SNAr reactions.
Diagram 2: SNAr Reaction Workflow
Caption: General workflow for SNAr reactions.
Experimental Protocol: Ullmann-type Condensation with an Amine (Analogous)
This protocol is adapted from procedures for the related 2-bromo-3-nitrobenzoic acid[5].
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Reaction Setup: In a dry reaction vessel, combine 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 mmol), the desired amine (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add a high-boiling polar solvent such as 2-ethoxyethanol or DMF (3-5 mL).
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Reaction: Heat the mixture to 130°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl.
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Extraction: Extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of biaryl compounds.
Diagram 3: Suzuki-Miyaura Coupling Logical Flow
Caption: Key components for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling (Analogous)
This protocol is a general guideline based on standard Suzuki coupling procedures and may require optimization[6][7].
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Reaction Setup: To a dry reaction flask, add 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Bromo-3-fluoro-6-nitrobenzoic acid is not publicly available. The following table provides predicted data based on the analysis of similar compounds[2][8][9].
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons expected between 110-150 ppm. The carboxylic acid carbonyl carbon will be downfield, >165 ppm. |
| IR (Infrared) | Characteristic peaks for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-Br/C-F stretches in the fingerprint region. |
| Mass Spec. | The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Safety and Handling
2-Bromo-3-fluoro-6-nitrobenzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Conclusion
2-Bromo-3-fluoro-6-nitrobenzoic acid is a highly functionalized and versatile building block with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of substituents, enabling the rapid generation of molecular diversity. While specific applications of this compound are not widely published, its structural similarity to other key intermediates suggests its utility in the development of novel therapeutic agents. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
References
- Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
- Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Wiley Online Library. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Chem 117 Reference Spectra Spring 2011. [Link]
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- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
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